N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide
Description
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Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C21H21N3O5/c1-13-3-6-16(7-4-13)24-14(2)20(26)23(21(24)27)12-19(25)22-15-5-8-17-18(11-15)29-10-9-28-17/h3-8,11,14H,9-10,12H2,1-2H3,(H,22,25) |
InChI Key |
KTKTVWWPPOJKRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)N1C2=CC=C(C=C2)C)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including its mechanisms of action, efficacy against specific biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H25N3O3
- Molecular Weight : 391.46 g/mol
- CAS Number : 2306268-61-9
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Aromatase Inhibition : Compounds related to imidazole derivatives have shown significant aromatase inhibitory activity. For instance, certain imidazolyl compounds have been reported to possess nanomolar potency against aromatase (CYP19) while maintaining selectivity over other enzymes like CYP17 .
- Antitumor Activity : The benzodioxin moiety is frequently associated with antitumor properties. Studies have suggested that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of pro-apoptotic factors.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory responses by inhibiting key signaling pathways such as NF-kB and MAPK pathways, which are crucial in mediating inflammation .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Compound A | Aromatase Inhibitor | 47 | |
| Compound B | Antitumor | 150 | |
| Compound C | Anti-inflammatory | 200 |
Case Studies
- Aromatase Inhibition : A study published in PubMed evaluated a series of imidazole-based compounds for their ability to inhibit aromatase. The most potent compound exhibited an IC50 of 47 nM, highlighting the potential for developing selective aromatase inhibitors for breast cancer treatment .
- Antitumor Efficacy : In vitro studies on similar benzodioxin derivatives indicated their capacity to induce apoptosis in various cancer cell lines. The mechanism involved the activation of the intrinsic apoptotic pathway, supported by increased expression of pro-apoptotic proteins and decreased anti-apoptotic factors.
- Inflammatory Response Modulation : Research has shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
